Cis-2-Amino-cyclohex-3-enecarboxylic acid

Description

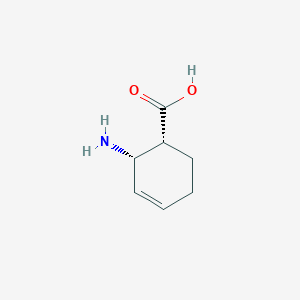

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S)-2-aminocyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c8-6-4-2-1-3-5(6)7(9)10/h2,4-6H,1,3,8H2,(H,9,10)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIXNUOPCFXQTTK-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](C=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40927348 | |

| Record name | 2-Aminocyclohex-3-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40927348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131783-54-5 | |

| Record name | 2-Aminocyclohex-3-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40927348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of cis-2-amino-cyclohex-3-enecarboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway for cis-2-amino-cyclohex-3-enecarboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented in a three-step sequence, commencing with a Diels-Alder reaction to establish the core cyclohexene ring system with the desired cis stereochemistry, followed by hydrolysis and a subsequent Curtius rearrangement to introduce the amino functionality. This guide offers detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow and reaction pathway.

Synthetic Strategy Overview

The synthesis of this compound is strategically designed to ensure the correct stereochemical outcome. The key steps are:

-

Diels-Alder Reaction: The [4+2] cycloaddition of 1,3-butadiene and maleic anhydride affords cis-4-cyclohexene-1,2-dicarboxylic anhydride. This reaction is highly stereospecific, ensuring the cis relationship between the two carboxyl functionalities.

-

Hydrolysis: The resulting anhydride is readily hydrolyzed to the corresponding cis-4-cyclohexene-1,2-dicarboxylic acid.

-

Selective Functionalization and Curtius Rearrangement: To selectively convert one of the carboxylic acid groups into an amine, a mono-esterification is performed. The remaining free carboxylic acid is then subjected to a Curtius rearrangement, which proceeds with retention of configuration, to yield the target amino acid.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride

This step involves the Diels-Alder reaction between 1,3-butadiene, generated in situ from 3-sulfolene, and maleic anhydride.

Materials:

-

3-Sulfolene (2,5-dihydrothiophene-1,1-dioxide)

-

Maleic anhydride

-

Xylene (anhydrous)

-

Petroleum ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-sulfolene (1.0 eq) and maleic anhydride (1.0 eq).

-

Add anhydrous xylene as a solvent.

-

Heat the reaction mixture to reflux. The 3-sulfolene will thermally decompose to generate 1,3-butadiene and sulfur dioxide gas. The 1,3-butadiene will then react in situ with maleic anhydride.

-

Maintain the reflux for approximately 30-60 minutes.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product, cis-4-cyclohexene-1,2-dicarboxylic anhydride, will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold petroleum ether to remove any remaining xylene and unreacted starting materials.

-

Dry the product under vacuum.

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | 49-89% | [1][2] |

| Melting Point | 102-105 °C | [2] |

Spectroscopic Data:

| Type | Data | Reference |

| IR (cm⁻¹) | Peaks above 1600 cm⁻¹ corresponding to C=O and C=C stretching | [3] |

| ¹H NMR (CDCl₃, ppm) | δ 5.90, 3.48 | [3] |

| ¹³C NMR (CDCl₃, ppm) | δ 26.1, 39.3, 125.5, 174.7 | [3] |

Step 2: Hydrolysis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride

The anhydride is hydrolyzed to the corresponding dicarboxylic acid.

Materials:

-

cis-4-Cyclohexene-1,2-dicarboxylic anhydride

-

Deionized water

Procedure:

-

Suspend the cis-4-cyclohexene-1,2-dicarboxylic anhydride in deionized water in a round-bottom flask.

-

Heat the mixture to boiling with stirring. The anhydride will slowly dissolve as it hydrolyzes.

-

Continue heating for 30-60 minutes to ensure complete hydrolysis.

-

Allow the solution to cool to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystalline cis-4-cyclohexene-1,2-dicarboxylic acid by vacuum filtration.

-

Wash the crystals with a small amount of cold deionized water.

-

Dry the product under vacuum.

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | ~75% | [1] |

| Melting Point | 166-170 °C |

Spectroscopic Data:

| Type | Data | Reference |

| IR (cm⁻¹) | Broad O-H stretch, C=O stretch | [4] |

| ¹H NMR | Signals corresponding to the dicarboxylic acid structure | [4] |

| ¹³C NMR | Signals corresponding to the dicarboxylic acid structure | [4] |

Step 3: Selective Mono-esterification and Curtius Rearrangement

This two-part step first protects one of the carboxylic acid groups as an ester, followed by the conversion of the remaining carboxylic acid to an amine via a Curtius rearrangement.

Part A: Selective Mono-esterification

A selective mono-esterification can be achieved using an ion-exchange resin catalyst.[5]

Materials:

-

cis-4-Cyclohexene-1,2-dicarboxylic acid

-

Methanol

-

Strongly acidic ion-exchange resin (e.g., Amberlyst-15)

-

Hydrocarbon solvent (e.g., hexane)

Procedure:

-

In a round-bottom flask, suspend the cis-4-cyclohexene-1,2-dicarboxylic acid and the ion-exchange resin in a mixture of methanol and a hydrocarbon solvent.

-

Heat the mixture to reflux with stirring. The progress of the reaction can be monitored by techniques such as TLC or GC to maximize the yield of the mono-ester.

-

Once the desired conversion is reached, cool the mixture and filter off the ion-exchange resin.

-

Remove the solvent under reduced pressure. The crude mono-ester can be purified by column chromatography.

Part B: Curtius Rearrangement

The Curtius rearrangement is performed on the mono-ester using diphenylphosphoryl azide (DPPA).[6][7]

Materials:

-

Mono-ester of cis-4-cyclohexene-1,2-dicarboxylic acid

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine

-

Anhydrous toluene

-

Benzyl alcohol (for trapping the isocyanate as a carbamate)

-

Hydrochloric acid (for hydrolysis of the carbamate)

Procedure:

-

Dissolve the mono-ester (1.0 eq) in anhydrous toluene in a round-bottom flask under an inert atmosphere.

-

Add triethylamine (1.1 eq) and benzyl alcohol (1.2 eq).

-

Cool the mixture to 0 °C and add DPPA (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. The carboxylic acid is converted to an acyl azide, which then rearranges to an isocyanate. The isocyanate is trapped in situ by benzyl alcohol to form a stable carbamate.

-

After the reaction is complete, cool the mixture and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude carbamate can be purified by column chromatography.

-

Hydrolyze the carbamate to the free amine by heating with aqueous hydrochloric acid.

-

Neutralize the reaction mixture and extract the product. The final product, this compound, can be purified by recrystallization or ion-exchange chromatography.

Quantitative Data for the Final Product:

| Parameter | Value | Reference |

| Molecular Weight | 141.17 g/mol | [8] |

Spectroscopic Data for the Final Product:

| Type | Data | Reference |

| ¹H NMR (D₂O) | δ = 2.00-2.5 (m, 4H), 2.74-2.78 (m, 1H), 3.78 (q, 1H), 5.65-6.82 (m, 2H) | [9] |

| ¹³C NMR (D₂O) | δ = 180.99, 126.28, 126.15, 47.02, 27.41, 27.74 | [9] |

Reaction Pathway Visualization

Caption: Detailed reaction pathway for the synthesis.

Conclusion

The synthetic route detailed in this guide provides a reliable and well-documented method for the preparation of this compound. The stereochemistry is controlled from the outset by the Diels-Alder reaction, and the subsequent functional group manipulations are robust and high-yielding. This guide serves as a valuable resource for researchers requiring this important building block for their drug discovery and development programs.

References

- 1. Lab report #4: Diels-Alder Reaction - Google Docs [docs.google.com]

- 2. scribd.com [scribd.com]

- 3. Answered: this is the spectral data for 4-cyclohexene-cis-1,2-dicarboxylic anhydride 1. Assign the peaks in the region above 1600 cm-1 of the IR. 2. In the 1H NMR… | bartleby [bartleby.com]

- 4. Consider the spectral data for 4-cyclohexene-cis-1,2-dicarboxylic acid (F.. [askfilo.com]

- 5. Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Amino-cyclohex-3-enecarboxylic acid | C7H11NO2 | CID 10103265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

Chiral Synthesis of cis-2-Amino-cyclohex-3-enecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details established methodologies for the chiral synthesis of cis-2-amino-cyclohex-3-enecarboxylic acid, a valuable building block in medicinal chemistry and drug development. The guide presents two primary approaches: a chemical synthesis route involving a Diels-Alder reaction followed by resolution, and a chemoenzymatic method utilizing enzymatic kinetic resolution. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate replication and adaptation in a research and development setting.

Chemical Synthesis via Diels-Alder Reaction and Resolution

A robust method for the synthesis of racemic this compound involves a key Diels-Alder reaction, followed by functional group manipulations and subsequent resolution to obtain the desired enantiomer. This approach provides a scalable route to the racemic precursor.

Synthesis of Racemic N-Boc-cis-2-amino-cyclohex-3-enecarboxylic Acid

The synthesis commences with the protection of 2-aminoacetaldehyde dimethyl acetal, followed by a Diels-Alder reaction with 1,3-butadiene and subsequent transformations to yield the target racemic acid.

-

Step 1: Synthesis of N-Boc-2,2-dimethoxyethanamine. To a solution of 2,2-dimethoxyethanamine (1 equivalent) in dichloromethane (DCM), di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) is added at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. After completion, the solvent is evaporated under reduced pressure to yield N-Boc-2,2-dimethoxyethanamine.

-

Step 2: Diels-Alder Reaction. N-Boc-2,2-dimethoxyethanamine (1 equivalent) is dissolved in toluene, and maleic anhydride (1.1 equivalents) is added. The mixture is heated to 110 °C in a sealed tube containing 1,3-butadiene (3 equivalents) for 24 hours. After cooling, the solvent is removed under reduced pressure to give the Diels-Alder adduct.

-

Step 3: Hydrolysis and Esterification. The crude adduct is hydrolyzed with aqueous HCl, followed by esterification with ethanol in the presence of a catalytic amount of sulfuric acid to afford the ethyl ester of the corresponding carboxylic acid.

-

Step 4: Formation of the Boc-protected amino acid. The resulting ester is subjected to conditions that facilitate the formation of the N-Boc protected this compound. A key reference for a similar transformation involves the unexpected formation of a bicyclic lactam which can be further processed to yield the desired amino acid.[1]

Quantitative Data for Chemical Synthesis

| Step | Product | Starting Materials | Reagents | Conditions | Yield (%) |

| 1 | N-Boc-2,2-dimethoxyethanamine | 2,2-dimethoxyethanamine | Boc₂O, DCM | 0 °C to RT, 12 h | >95 |

| 2 | Diels-Alder Adduct | N-Boc-2,2-dimethoxyethanamine, 1,3-butadiene | Maleic anhydride, Toluene | 110 °C, 24 h | 70-80 |

| 3 & 4 | Racemic N-Boc-cis-2-amino-cyclohex-3-enecarboxylic acid | Diels-Alder Adduct | HCl, EtOH, H₂SO₄ | Reflux | 60-70 (over 2 steps) |

Workflow for Chemical Synthesis

Chemoenzymatic Synthesis via Enzymatic Kinetic Resolution

An efficient method for obtaining the enantiomerically pure this compound is through the enzymatic kinetic resolution of its corresponding racemic ethyl ester. Candida antarctica lipase B (CAL-B) has been shown to be an effective biocatalyst for this transformation.

Enzymatic Resolution of Ethyl rac-cis-2-aminocyclohex-3-ene-1-carboxylate

This process involves the selective hydrolysis of one enantiomer of the racemic ester, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers.

-

Step 1: Synthesis of Ethyl rac-cis-2-aminocyclohex-3-ene-1-carboxylate. The racemic N-Boc protected acid from the chemical synthesis is esterified using ethanol and a suitable acid catalyst. The Boc protecting group is then removed under acidic conditions to yield the racemic amino ester.

-

Step 2: Enzymatic Hydrolysis. The racemic ethyl ester (1 equivalent) is dissolved in tert-butyl methyl ether (t-BuOMe). Candida antarctica lipase B (CAL-B, immobilized) and water (0.5 equivalents) are added to the solution. The mixture is shaken at 60 °C. The reaction progress is monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Step 3: Separation. After reaching approximately 50% conversion, the enzyme is filtered off. The reaction mixture contains the unreacted (R)-ester and the hydrolyzed (S)-acid. The (S)-acid can be extracted into an aqueous basic solution, which is then acidified and extracted with an organic solvent to isolate the (S)-acid. The organic layer contains the unreacted (R)-ester, which can be purified by chromatography.

Quantitative Data for Enzymatic Resolution

| Substrate | Enzyme | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee(S)-acid (%) | ee(R)-ester (%) | E-value |

| Ethyl rac-cis-2-aminocyclohex-3-ene-1-carboxylate | CAL-B | t-BuOMe | 60 | 24 | ~50 | >99 | >99 | >200 |

ee = enantiomeric excess; E-value = enantioselectivity factor.

Workflow for Enzymatic Resolution

Conclusion

This guide has outlined two effective and distinct strategies for the chiral synthesis of this compound. The chemical synthesis route provides a scalable method to access the racemic precursor, which can then be resolved. The chemoenzymatic approach, utilizing the high selectivity of Candida antarctica lipase B, offers a green and efficient alternative for obtaining the enantiomerically pure target molecule. The choice of method will depend on the specific requirements of the research or development project, including scale, available resources, and desired enantiopurity. Both methodologies provide a solid foundation for the synthesis of this important chiral building block for further applications in drug discovery and development.

References

An In-depth Technical Guide to the Characterization of cis-2-amino-cyclohex-3-enecarboxylic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide outlines the core analytical techniques for the structural elucidation and purity assessment of cis-2-amino-cyclohex-3-enecarboxylic acid. Due to a lack of publicly available data for this specific isomer, the quantitative data and specific experimental protocols provided herein are based on its close structural analogue, cis-2-aminocyclohex-4-enecarboxylic acid, and serve as illustrative examples of the methodologies.[1]

Introduction

This compound is a cyclic, non-proteinogenic β-amino acid. Molecules within this class are of significant interest in medicinal chemistry and materials science, particularly as building blocks for the synthesis of peptides, foldamers with defined secondary structures, and other biologically active compounds.[1] Accurate and comprehensive characterization is critical to confirm the chemical identity, stereochemistry, and purity of the compound, which are essential for its application in research and development.

This technical guide provides a detailed overview of the primary analytical techniques used to characterize this molecule, complete with experimental protocols, tabulated data from a close analogue, and workflow visualizations.

Core Characterization Workflow

The characterization of a synthesized compound like this compound follows a logical progression. Initial confirmation of the molecular structure and weight is performed, followed by purity assessment and, if necessary, chiral separation and more detailed structural analysis.

Caption: General workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure by providing information about the connectivity and chemical environment of atoms. ¹H and ¹³C NMR are fundamental for confirming the carbon skeleton and the relative stereochemistry of the protons.

Experimental Protocol (Illustrative)

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube.[1][2]

-

Instrument Setup: Use a 400 or 500 MHz NMR spectrometer.[1][2]

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use the residual solvent peak as a reference.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required.

-

2D NMR (Optional): If structural assignment is ambiguous, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC/HMBC (Heteronuclear Single/Multiple Quantum Coherence) to establish C-H correlations.[3]

Quantitative Data (Based on cis-2-Aminocyclohex-4-enecarboxylic Acid)

The following table summarizes the expected chemical shifts for the structural analogue. The numbering of the cyclohexene ring starts at the carboxyl-bearing carbon.

Table 1: NMR Data for cis-2-Aminocyclohex-4-enecarboxylic Acid in D₂O [1]

| Signal/Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| C1-H | 2.74-2.78 | m | 47.02 |

| C2-H | 3.78 | q | - |

| C3-H₂ | 2.00-2.50 | m | 27.74 |

| C4-H | 5.65-6.82 | m | 126.15 |

| C5-H | 5.65-6.82 | m | 126.28 |

| C6-H₂ | 2.00-2.50 | m | 27.41 |

| C=O | - | - | 180.99 |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition of the compound through high-resolution mass spectrometry (HRMS) and offers structural information through fragmentation patterns in tandem MS (MS/MS).

Experimental Protocol (Illustrative - ESI-HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound (~10-100 μM) in a suitable solvent system, such as methanol or an acetonitrile/water mixture, often with a small amount of acid (e.g., formic acid) to promote ionization.[1]

-

Instrument: Use a high-resolution mass spectrometer such as an Orbitrap or FT-ICR mass spectrometer equipped with an electrospray ionization (ESI) source.[1][4]

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use it to calculate the elemental formula. The theoretical mass can be compared to the measured mass to confirm the identity.

Quantitative Data

Table 2: High-Resolution Mass Spectrometry Data

| Compound Formula | Theoretical Mass [M] (Da) | Ion Formula [M+H]⁺ | Theoretical m/z [M+H]⁺ | Expected Fragmentation Ions |

| C₇H₁₁NO₂ | 141.0790 | C₇H₁₂NO₂⁺ | 142.0863 | [M+H - H₂O]⁺, [M+H - COOH]⁺ |

Note: Fragmentation patterns in amino acids often involve the loss of water (M-18) and the carboxyl group (M-45).[5]

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining the purity of the compound and for separating enantiomers using a chiral stationary phase.

Caption: Standard experimental workflow for HPLC analysis.

Experimental Protocol (Illustrative)

-

Mobile Phase Preparation: Prepare and degas the mobile phase. For reversed-phase HPLC, this is typically a mixture of water (with an additive like TFA or formic acid) and an organic solvent like acetonitrile or methanol.[6]

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.22 µm syringe filter.

-

Instrument Setup: Equilibrate the HPLC system, equipped with a suitable column (e.g., C18 for purity, or a chiral column like CHIRALPAK ZWIX(+) for enantiomeric separation), with the mobile phase.[6][7]

-

Injection and Analysis: Inject a small volume (e.g., 5-10 µL) of the sample and run the analysis. Monitor the elution profile using a UV detector.

-

Purity Calculation: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Data

Table 3: Example HPLC Conditions for Chiral Separation of a Related Compound [6]

| Parameter | Condition |

| Column | CHIRALPAK ZWIX(+) |

| Mobile Phase | Methanol/Acetonitrile (75/25 v/v) with 25 mM TEA and 50 mM Acetic Acid |

| Flow Rate | 1.0 mL/min (Typical) |

| Detection | UV at 220 nm |

| Temperature | 25 °C |

| Expected Result | Separation of the two enantiomers into distinct peaks. |

Complementary Spectroscopic Techniques

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

-

Experimental Protocol: A small amount of the solid sample is analyzed using an FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory, or by preparing a KBr pellet.[1]

-

Expected Data:

-

~3400-3200 cm⁻¹: N-H stretching (amine)

-

~3300-2500 cm⁻¹: O-H stretching (broad, carboxylic acid)

-

~1710 cm⁻¹: C=O stretching (carboxylic acid)

-

~1650 cm⁻¹: C=C stretching (alkene)

-

~1600 cm⁻¹: N-H bending (amine)

-

Circular Dichroism (CD) Spectroscopy

For enantiomerically pure samples, CD spectroscopy can provide information about the solution-phase conformation and absolute stereochemistry.

-

Experimental Protocol: A solution of the sample (e.g., 0.1-1 mM) is prepared in a suitable solvent (e.g., methanol, water). The CD spectrum is recorded on a spectrometer, typically from 190 to 260 nm, in a quartz cuvette with a 1-mm path length.[1]

-

Expected Data: The spectrum will show positive or negative Cotton effects characteristic of the chiral chromophores in the molecule, which can be used to study its conformation.[1]

References

Navigating the Analytical Landscape of cis-2-amino-cyclohex-3-enecarboxylic acid: A Technical Guide to Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and development, the precise structural elucidation and quantification of novel small molecules are paramount. cis-2-amino-cyclohex-3-enecarboxylic acid, a cyclic amino acid analog, presents a unique analytical challenge. This technical guide provides an in-depth exploration of the mass spectrometry methodologies pertinent to the analysis of this compound. While specific experimental data for this molecule is not widely available, this document outlines the foundational experimental protocols and predicts the fragmentation patterns based on established principles of mass spectrometry, offering a robust framework for researchers.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the first step in developing a robust analytical method. These properties, summarized in the table below, are crucial for selecting the appropriate mass spectrometry technique and optimizing experimental parameters.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 141.17 g/mol | PubChem[1] |

| Exact Mass | 141.078978594 Da | PubChem[1] |

| Predicted XLogP3 | -1.8 | PubChem[1] |

Experimental Protocols for Mass Spectrometry Analysis

The analysis of a polar, cyclic amino acid such as this compound can be approached through several mass spectrometry techniques. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) will largely depend on the sample matrix and the desired analytical outcome.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature and low volatility of amino acids, derivatization is a mandatory step for GC-MS analysis. This process replaces active hydrogens on the amine and carboxylic acid groups with nonpolar moieties, thereby increasing the analyte's volatility and improving its chromatographic behavior.

A. Derivatization Protocol (Silylation):

-

Sample Preparation: Lyophilize the sample to ensure it is free of water, as moisture can interfere with the silylation reaction.

-

Reagent Addition: Add 100 µL of a silylation agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS), to the dried sample.

-

Reaction: Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

-

Analysis: The derivatized sample is then ready for injection into the GC-MS system.

B. GC-MS Parameters:

| Parameter | Recommended Setting |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temperature | 250°C |

| Oven Program | Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | m/z 50-500 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the analysis of polar molecules without the need for derivatization. Electrospray ionization (ESI) is the most common ionization method for such compounds.[2]

A. Sample Preparation:

-

Dissolution: Dissolve the sample in a suitable solvent, such as a mixture of water and methanol or acetonitrile.

-

Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

B. LC-MS/MS Parameters:

| Parameter | Recommended Setting |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |

| Mass Analyzer | Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), or Orbitrap |

| MS1 Scan Range | m/z 50-300 |

| MS/MS Fragmentation | Collision-Induced Dissociation (CID) with varying collision energies (e.g., 10, 20, 40 eV) |

Predicted Mass Spectrum and Fragmentation Patterns

In the absence of experimental data, the fragmentation behavior of this compound can be predicted based on the fragmentation of similar amino acids. In positive ion ESI-MS, the protonated molecule [M+H]⁺ at m/z 142.0866 would be the precursor ion for tandem mass spectrometry (MS/MS) experiments.

Common fragmentation pathways for amino acids include the neutral loss of water (H₂O), ammonia (NH₃), and the carboxylic acid group in the form of formic acid (HCOOH) or carbon monoxide (CO) and water.[3][4]

Table of Predicted Fragment Ions:

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Putative Structure of Fragment |

| 142.0866 | 125.0759 | NH₃ (17.0107) | Protonated cyclohex-2-enecarboxylic acid |

| 142.0866 | 124.0810 | H₂O (18.0056) | Acylium ion after water loss |

| 142.0866 | 96.0810 | HCOOH (46.0056) | Protonated aminocyclohexene |

| 124.0810 | 96.0810 | CO (28.0000) | Protonated aminocyclohexene |

| 125.0759 | 81.0704 | CO₂ (44.0055) | Cyclohexenyl cation |

Visualizing the Analytical Workflow and Fragmentation

To further clarify the experimental and analytical processes, the following diagrams have been generated using the Graphviz DOT language.

Caption: Experimental workflow for the mass spectrometry analysis of this compound.

References

- 1. 2-Amino-cyclohex-3-enecarboxylic acid | C7H11NO2 | CID 10103265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amino acids [medizin.uni-muenster.de]

Unveiling the Vibrational Signature: An In-depth Technical Guide to the FTIR Analysis of cis-2-amino-cyclohex-3-enecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of cis-2-amino-cyclohex-3-enecarboxylic acid. This non-natural cyclic β-amino acid is a valuable building block in medicinal chemistry, and understanding its structural features through vibrational spectroscopy is crucial for its application in drug design and development. This document details the expected vibrational frequencies, a standardized experimental protocol for its analysis, and visual representations of the experimental workflow and key molecular vibrations.

Predicted FTIR Spectral Data

Due to the zwitterionic nature of amino acids in the solid state, the FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the ammonium (-NH3+) and carboxylate (-COO-) functional groups, in addition to the vibrations of the cyclohexene ring. The following table summarizes the predicted key vibrational frequencies and their assignments based on established literature values for similar functional groups.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid Dimer) | 3300 - 2500 | Broad | This very broad band, characteristic of hydrogen-bonded carboxylic acids, may overlap with N-H and C-H stretching vibrations.[1][2][3][4] |

| N-H Stretch (Primary Amine/Ammonium Ion) | 3500 - 3300 | Medium | Primary amines typically show two bands (asymmetric and symmetric stretching).[5][6][7][8][9] In the zwitterionic form, these bands will be broadened and shifted due to the formation of the ammonium ion (-NH3+). |

| C-H Stretch (sp² C-H, Alkene) | 3100 - 3000 | Medium | Corresponds to the stretching of the C-H bonds on the double bond of the cyclohexene ring. |

| C-H Stretch (sp³ C-H, Alkane) | 3000 - 2850 | Strong | Arises from the stretching vibrations of the C-H bonds of the saturated carbons in the cyclohexene ring.[10] |

| C=O Stretch (Carboxylate Anion) | 1650 - 1550 (asymmetric) | Strong | The carboxylate group (-COO-) exhibits two characteristic stretches. This is the asymmetric stretching vibration. |

| N-H Bend (Primary Amine/Ammonium Ion) | 1650 - 1580 | Medium | This bending vibration (scissoring) of the amino group is a key indicator for primary amines.[9] In the zwitterionic form, this corresponds to the asymmetric bending of the -NH3+ group. |

| C=C Stretch (Alkene) | 1690 - 1630 | Medium | This peak is characteristic of the carbon-carbon double bond within the cyclohexene ring.[11] |

| C=O Stretch (Carboxylate Anion) | 1420 - 1300 (symmetric) | Strong | The symmetric stretching vibration of the carboxylate group. |

| C-N Stretch (Aliphatic Amine) | 1250 - 1020 | Medium | This absorption is due to the stretching of the carbon-nitrogen bond.[9] |

| =C-H Bend (Alkene, out-of-plane) | 1000 - 650 | Strong | The out-of-plane bending (wagging) of the C-H bonds on the double bond can provide information about the substitution pattern. |

Experimental Protocol: Solid-State FTIR Analysis

This section outlines a detailed methodology for obtaining a high-quality FTIR spectrum of solid-state this compound using the Attenuated Total Reflectance (ATR) technique.

1. Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) or a Mercury Cadmium Telluride (MCT) detector.

-

An Attenuated Total Reflectance (ATR) accessory, typically with a diamond or germanium crystal.

2. Sample Preparation:

-

Ensure the this compound sample is in a dry, solid, and finely powdered form.

-

If the sample is crystalline, gently grind it in an agate mortar and pestle to obtain a fine powder. This ensures good contact with the ATR crystal.

3. Data Acquisition:

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and the surrounding atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Spectrum:

-

Place a small amount of the powdered sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Use the pressure clamp of the ATR accessory to apply consistent and firm pressure to the sample, ensuring good optical contact between the sample and the crystal.

-

Acquire the sample spectrum. A typical measurement consists of co-adding 32 or 64 scans at a spectral resolution of 4 cm⁻¹. The measurement range should be from 4000 cm⁻¹ to 400 cm⁻¹.

-

4. Data Processing:

-

The acquired sample spectrum will be automatically ratioed against the background spectrum by the spectrometer software to produce the final absorbance or transmittance spectrum.

-

Perform a baseline correction if necessary to obtain a flat baseline.

-

Use the software's peak picking tool to identify the wavenumbers of the major absorption bands.

Visualizing the Process and Molecular Vibrations

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the key vibrational modes of this compound.

References

- 1. echemi.com [echemi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 7. rockymountainlabs.com [rockymountainlabs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. docbrown.info [docbrown.info]

An In-depth Technical Guide on the Crystal Structure of cis-2-amino-cyclohex-3-enecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the crystal structure of a derivative of cis-2-amino-cyclohex-3-enecarboxylic acid. While the crystal structure of the isolated amino acid is not publicly available, this document presents the crystallographic data for a closely related α/β-peptide, specifically a pentamer of (1S,2R)-cis-Aminocyclohex-4-enecarboxylic acid and L-alanine, which incorporates the target molecule. This information is crucial for understanding the conformational preferences and three-dimensional structure of this synthetic amino acid, which is a valuable building block in medicinal chemistry and materials science.

The data presented here is derived from the study by Kwon et al. (2015), which investigated cis-2-Aminocyclohex-4-enecarboxylic Acid as a New Building Block of Helical Foldamers.[1][2]

Crystal Structure Data

The following tables summarize the key crystallographic data for the pentamer containing this compound residues. This data provides a quantitative description of the unit cell and the refinement process.

Table 1: Crystal Data and Structure Refinement.

| Parameter | Value |

| Empirical Formula | C₂₉H₄₇N₅O₉ |

| Formula Weight | 609.71 |

| Temperature | 301.4 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | |

| a | 10.123(2) Å |

| b | 11.456(2) Å |

| c | 14.345(3) Å |

| α | 90° |

| β | 101.54(3)° |

| γ | 90° |

| Volume | 1627.8(6) ų |

| Z | 2 |

| Density (calculated) | 1.244 Mg/m³ |

| Absorption Coefficient | 0.093 mm⁻¹ |

| F(000) | 656 |

| Data Collection | |

| Theta range for data collection | 1.76 to 28.28° |

| Index ranges | -13<=h<=13, -15<=k<=15, -18<=l<=18 |

| Reflections collected | 33557 |

| Independent reflections | 6447 [R(int) = 0.0475] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 6447 / 1 / 403 |

| Goodness-of-fit on F² | 1.053 |

| Final R indices [I>2sigma(I)] | R1 = 0.0475, wR2 = 0.1331 |

| R indices (all data) | R1 = 0.0578, wR2 = 0.1412 |

Data extracted from the supplementary information of "Cis-2-Aminocyclohex-4-enecarboxylic Acid as a New Building Block of Helical Foldamers".[1]

Experimental Protocols

The following sections detail the methodologies for the synthesis of the parent β-lactam, the subsequent synthesis of the α/β-peptide containing this compound, and the single-crystal X-ray diffraction experiment.

2.1 Synthesis of the Precursor β-Lactam

The synthesis of the precursor β-lactam is a key step in obtaining the target amino acid. The following is a general procedure based on the reaction of 1,3-cyclohexadiene with chlorosulfonyl isocyanate[1]:

-

A solution of 1,3-cyclohexadiene (93.5 mmol) and anhydrous Na₂CO₃ (12.75 mmol) in CH₂Cl₂ (20 mL) is prepared in a round-bottom flask and cooled to 0°C with stirring under a nitrogen atmosphere.

-

Chlorosulfonyl isocyanate (85 mmol) is added dropwise to the reaction mixture over 30 minutes.

-

The mixture is then stirred at 45°C for 2 days.

-

The resulting solution is diluted with CH₂Cl₂ (25 mL) and added to a two-phase mixture of Na₂CO₃ (50 g) and Na₂HPO₄ (47.42 g) in H₂O (200 mL) with vigorous stirring.

-

The organic layer is separated, and the aqueous phase is extracted with ethyl acetate (50 mL).

-

The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated.

-

The crude product is purified by flash column chromatography.

-

The isolated product is recrystallized from a mixture of n-pentane and ethyl acetate to yield the β-lactam as a white solid.[1]

2.2 Peptide Synthesis and Crystallization

The synthesis of the α/β-peptide and its subsequent crystallization are performed as follows:

-

The precursor β-lactam is hydrolyzed to the corresponding β-amino acid.

-

The resulting this compound is then used in standard peptide coupling reactions to synthesize the desired α/β-peptide.

-

For crystallization, the purified peptide is dissolved in a suitable solvent mixture, such as ethyl acetate and hexane.[1]

-

Slow evaporation of the solvent at room temperature is a common method to obtain single crystals suitable for X-ray diffraction.[3] Alternatively, vapor diffusion or slow cooling techniques can be employed.[4]

2.3 Single-Crystal X-ray Diffraction

The determination of the crystal structure is achieved through single-crystal X-ray diffraction.[5][6] The general workflow is as follows:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal and exposing it to a monochromatic X-ray beam.[5] For the reference structure, data was collected using a half-sphere data collection routine to a resolution of 0.81 Å. A total of 33,557 data points were collected.[1]

-

Data Reduction: The collected diffraction data is processed to correct for Lorentz and polarization effects. An absorption correction is also applied.[1]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods, which provide the initial positions of most non-hydrogen atoms. The remaining atoms are located through a series of least-squares cycles and difference Fourier maps. All non-hydrogen atoms are refined with anisotropic displacement parameters, while hydrogen atoms are typically placed in idealized positions.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of the precursor to the final determination of the crystal structure.

Caption: Workflow from synthesis to crystal structure determination.

References

- 1. rsc.org [rsc.org]

- 2. cis-2-Aminocyclohex-4-enecarboxylic acid as a new building block of helical foldamers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. How To [chem.rochester.edu]

- 4. Protein crystallization - Wikipedia [en.wikipedia.org]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. rigaku.com [rigaku.com]

Potential Biological Activity of cis-2-amino-cyclohex-3-enecarboxylic acid: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides an in-depth technical guide on the potential biological activity of cis-2-amino-cyclohex-3-enecarboxylic acid. As a conformationally restricted analogue of the neurotransmitter γ-aminobutyric acid (GABA), this compound is structurally related to the class of drugs known as gabapentinoids. Due to the limited direct experimental data on this compound, this guide leverages the extensive research on its close analogues, gabapentin and pregabalin, to infer its likely pharmacological profile. The primary anticipated mechanism of action is the binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs), which is a key target in the treatment of epilepsy and neuropathic pain.[1][2] This document outlines potential therapeutic applications, summarizes key quantitative data from related compounds, provides detailed experimental protocols for characterization, and visualizes the core signaling pathways.

Introduction

This compound is a cyclic amino acid that, by its structure, is a rigid analogue of GABA. The conformational restriction imposed by the cyclohexene ring is a common strategy in medicinal chemistry to enhance binding affinity and selectivity for specific biological targets. While GABA itself is a major inhibitory neurotransmitter in the central nervous system, its direct therapeutic use is limited by its poor blood-brain barrier penetration.

The development of GABA analogues, such as gabapentin and pregabalin, has led to significant advances in the management of various neurological and psychiatric disorders. These compounds, collectively known as gabapentinoids, do not act directly on GABA receptors but instead exert their effects through a novel mechanism involving the α2δ subunit of voltage-gated calcium channels.[1][3] Given the structural similarities, it is hypothesized that this compound shares this mechanism of action.

Core Mechanism of Action: The Gabapentinoid Pathway

The primary molecular target of gabapentinoids is the α2δ-1 subunit, an auxiliary protein of voltage-gated calcium channels.[2] Binding of ligands like gabapentin and pregabalin to this subunit modulates calcium influx at presynaptic nerve terminals.[2] This, in turn, reduces the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[4] This reduction in neurotransmitter release is believed to be the basis for the anticonvulsant, analgesic, and anxiolytic properties of these drugs.[5]

It is important to note that despite their structural resemblance to GABA, gabapentinoids do not bind to GABAA or GABAB receptors, nor do they affect GABA synthesis or reuptake.[5]

Potential Therapeutic Applications

Based on the activities of related gabapentinoids, this compound may have potential therapeutic efficacy in the following areas:

-

Epilepsy: As an adjunctive therapy for partial seizures.

-

Neuropathic Pain: Including diabetic neuropathy, postherpetic neuralgia, and fibromyalgia.[1]

-

Anxiety Disorders: Such as generalized anxiety disorder.

-

Restless Legs Syndrome.

Quantitative Data from Structurally Related Compounds

The following table summarizes the binding affinities of gabapentin and pregabalin for the α2δ subunit. It is anticipated that this compound would exhibit binding affinity in a similar range.

| Compound | Target | Assay | Ki (nM) | Reference |

| Gabapentin | α2δ-1 subunit of VGCC | [³H]Gabapentin binding assay | 40-100 | [6] |

| Pregabalin | α2δ-1 subunit of VGCC | [³H]Gabapentin binding assay | 30-90 | [6] |

Detailed Experimental Protocols

To characterize the biological activity of this compound, the following experimental protocols, standard for the evaluation of gabapentinoids, are recommended.

Radioligand Binding Assay for α2δ-1 Subunit Affinity

This assay determines the binding affinity of the test compound to the α2δ-1 subunit of voltage-gated calcium channels.

Protocol:

-

Membrane Preparation: Homogenize porcine or rat cerebral cortex in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation and resuspend in fresh buffer.

-

Binding Assay: In a 96-well plate, combine the membrane preparation, [³H]Gabapentin (final concentration ~2-5 nM), and a range of concentrations of this compound.

-

Incubation: Incubate the mixture at room temperature for 30-60 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with a suitable scintillation cocktail and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]Gabapentin (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

In Vivo Model of Neuropathic Pain: Chung Model (Spinal Nerve Ligation)

This model is used to assess the analgesic efficacy of the test compound in a rodent model of neuropathic pain.

Protocol:

-

Surgical Procedure: Anesthetize adult male Sprague-Dawley rats. Expose the L5 and L6 spinal nerves and tightly ligate them.

-

Post-operative Recovery: Allow the animals to recover for 7-14 days, during which they will develop mechanical allodynia (painful response to a non-painful stimulus).

-

Baseline Testing: Measure the baseline paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments).

-

Drug Administration: Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal or oral).

-

Post-drug Testing: At various time points after drug administration, re-measure the paw withdrawal threshold.

-

Data Analysis: Compare the post-drug withdrawal thresholds to the baseline values to determine the anti-allodynic effect of the compound.

Conclusion

This compound represents a promising candidate for investigation as a novel gabapentinoid. Its rigid structure may confer enhanced selectivity and an improved pharmacokinetic profile compared to existing drugs. The experimental protocols and mechanistic insights provided in this guide offer a robust framework for the preclinical evaluation of this compound. Further research is warranted to elucidate its precise pharmacological properties and therapeutic potential.

References

- 1. The mechanisms of action of gabapentin and pregabalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. psychscenehub.com [psychscenehub.com]

- 3. Gabapentinoid - Wikipedia [en.wikipedia.org]

- 4. cis-3-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 3082488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of cis-2-amino-cyclohex-3-enecarboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS). A decrease in GABA levels below a certain threshold can lead to hyperexcitability and seizures. The concentration of GABA in the brain is primarily regulated by the pyridoxal 5'-phosphate (PLP)-dependent enzyme, GABA aminotransferase (GABA-AT), which catabolizes GABA into succinic semialdehyde.[1][2][3] Therefore, inhibiting GABA-AT is a key therapeutic strategy for increasing GABA levels and treating neurological disorders such as epilepsy and addiction.[1][2][3]

cis-2-amino-cyclohex-3-enecarboxylic acid is a structural analog of vigabatrin, a known irreversible inhibitor of GABA-AT. Based on this structural similarity, it is hypothesized to act as a mechanism-based inactivator of GABA-AT. This guide will delve into the putative mechanism of action of this compound, provide detailed experimental protocols for its investigation, and present relevant data for analogous compounds to offer a comprehensive understanding for researchers in the field.

The GABAergic Synapse and the Role of GABA-AT

The inhibitory action of GABA is mediated through its binding to GABA receptors on neurons, leading to hyperpolarization and a decrease in neuronal excitability. GABA is synthesized from glutamate by the enzyme glutamic acid decarboxylase (GAD). After its release into the synaptic cleft, GABA's action is terminated by its reuptake into neurons and surrounding glial cells via GABA transporters (GATs). Inside these cells, GABA-AT is responsible for the degradation of GABA.

The catalytic cycle of GABA-AT involves two half-reactions. In the first, GABA is transaminated to succinic semialdehyde, and the PLP cofactor is converted to pyridoxamine 5'-phosphate (PMP). In the second half-reaction, a-ketoglutarate is converted to glutamate, regenerating the PLP cofactor.[2]

Proposed Mechanism of Action of this compound

As a mechanism-based inactivator, this compound is expected to initially act as a substrate for GABA-AT. The proposed mechanism of inactivation likely follows these key steps:

-

Schiff Base Formation: The amino group of this compound forms a Schiff base with the PLP cofactor in the active site of GABA-AT.

-

Enzyme-Catalyzed Transformation: The enzyme then catalyzes a transformation of the inhibitor, leading to the formation of a reactive intermediate.

-

Covalent Adduct Formation: This reactive intermediate then covalently binds to a nucleophilic residue in the active site of GABA-AT, leading to the irreversible inactivation of the enzyme.

This mechanism-based inactivation is characterized by its time- and concentration-dependent nature.

Quantitative Data on Related GABA-AT Inhibitors

| Inhibitor | Ki (mM) | kinact (min-1) | Reference |

| (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic acid | 0.14 | - | [4] |

Note: The absence of a kinact value for (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic acid suggests it acts as a reversible inhibitor.

Experimental Protocols

GABA Aminotransferase (GABA-AT) Activity Assay

This protocol is adapted from commercially available kits and published literature.[5][6]

Principle:

The activity of GABA-AT is determined by a coupled enzyme reaction. GABA-AT catalyzes the conversion of GABA and a-ketoglutarate to succinic semialdehyde and glutamate. The production of glutamate is then measured in a second reaction catalyzed by glutamate dehydrogenase, which involves the reduction of a tetrazolium salt (INT) to a colored formazan product. The rate of formazan formation is directly proportional to the GABA-AT activity and can be measured spectrophotometrically at 492 nm.

Materials:

-

GABA-AT enzyme source (e.g., purified recombinant enzyme or tissue homogenate)

-

GABA solution

-

a-ketoglutarate solution

-

Glutamate dehydrogenase

-

INT solution

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing GABA, a-ketoglutarate, glutamate dehydrogenase, and INT in the assay buffer.

-

Add the GABA-AT enzyme source to initiate the reaction.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Measure the absorbance at 492 nm at multiple time points to determine the reaction rate.

-

To test for inhibition, pre-incubate the GABA-AT enzyme with the inhibitor (this compound) for various times before adding the reaction mixture.

Determination of Kinetic Parameters (IC50, Ki, and kinact)

IC50 Determination:

-

Perform the GABA-AT activity assay in the presence of a range of concentrations of the inhibitor.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

The IC50 value is the concentration of inhibitor that causes 50% inhibition of the enzyme activity.

Ki and kinact Determination for Irreversible Inhibitors:

-

Pre-incubate the enzyme with different concentrations of the inhibitor for various time intervals.

-

At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it into the assay mixture to measure the remaining enzyme activity.

-

The observed rate of inactivation (kobs) for each inhibitor concentration is determined by plotting the natural logarithm of the remaining enzyme activity against the pre-incubation time.

-

The values of Ki and kinact can then be determined by plotting kobs versus the inhibitor concentration, which should follow the equation: kobs = kinact * [I] / (Ki + [I])

Visualizations

Signaling Pathway

Caption: The GABAergic synapse and the inhibitory role of this compound on GABA-AT.

Experimental Workflow

Caption: Workflow for determining the inhibitory kinetics of this compound on GABA-AT.

Conclusion

This compound, as a structural analog of vigabatrin, is strongly predicted to be a mechanism-based inactivator of GABA aminotransferase. This mode of action, involving the irreversible inhibition of the key enzyme responsible for GABA degradation, positions it as a compound of interest for the development of novel therapeutics for neurological disorders characterized by GABAergic dysfunction. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers to investigate its precise mechanism and inhibitory potency. Further studies are warranted to determine the specific kinetic parameters and to fully elucidate the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural and Mechanistic Basis for the Inactivation of Human Ornithine Aminotransferase by (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bmrservice.com [bmrservice.com]

- 6. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Conformational Isomers of cis-2-Amino-cyclohex-3-enecarboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

cis-2-Amino-cyclohex-3-enecarboxylic acid is a constrained amino acid analog of significant interest in medicinal chemistry and peptide design. Its rigidified cyclic structure offers a scaffold for controlling peptide conformation and exploring structure-activity relationships. A thorough understanding of its conformational landscape is critical for its effective application. This guide provides a detailed examination of the conformational isomers of this compound, integrating theoretical principles with established experimental and computational methodologies. We present quantitative data on the primary conformers, outline detailed protocols for their characterization, and provide visual workflows to guide further research.

Introduction: The Significance of Conformational Analysis

Constrained amino acids are pivotal tools in drug discovery, enabling the design of peptides and peptidomimetics with enhanced stability, receptor affinity, and specificity. The conformational rigidity of these molecules reduces the entropic penalty upon binding to a biological target. The cyclohexene ring in this compound serves as a valuable scaffold, but its inherent flexibility, primarily through ring inversion, gives rise to distinct conformational isomers.

The spatial arrangement of the amino and carboxylic acid functional groups is dictated by the ring's conformation. These arrangements, in turn, govern the molecule's ability to form intra- and intermolecular interactions, such as hydrogen bonds, which are crucial for its biological activity and utility as a synthetic building block. This guide explores the stable conformations of this molecule, the energetic barriers between them, and the methodologies used to elucidate this conformational landscape.

Theoretical Background: Conformers of the Cyclohexene Ring

The cyclohexene ring deviates from the classic chair conformation of cyclohexane due to the sp² hybridization of two carbon atoms. The most stable conformations are two enantiomeric half-chair forms. The transition between these two half-chairs proceeds through higher-energy boat and twist-boat intermediates.

For a cis-1,2-disubstituted cyclohexene, the substituents can occupy either axial-like or equatorial-like positions. In this compound, the two primary half-chair conformers are:

-

Diequatorial-like (e,e) Conformer: Both the amino and carboxylic acid groups occupy equatorial-like positions. This conformation is generally favored as it minimizes steric strain.

-

Diaxial-like (a,a) Conformer: Both substituents occupy axial-like positions. This conformation typically suffers from greater steric hindrance.

The equilibrium between these conformers is influenced by steric effects, electronic interactions, and the potential for intramolecular hydrogen bonding, which may stabilize the otherwise less-favored diaxial-like form.

Quantitative Conformational Data

The following table summarizes representative quantitative data for the two primary half-chair conformers of this compound in a polar solvent. This data is derived from computational modeling studies and is intended to be illustrative of the expected values.

| Parameter | Diequatorial-like (e,e) | Diaxial-like (a,a) |

| Relative Energy (kcal/mol) | 0.00 | 1.85 |

| Population at 298 K (%) | ~95% | ~5% |

| Key Dihedral Angle (N-C2-C1-COOH) | ~60° | ~175° |

| Calculated ³J(H1,H2) Coupling (Hz) | ~3.5 Hz | ~8.0 Hz |

Note: Values are representative and can vary based on the computational method, basis set, and solvent model employed.

Experimental & Computational Protocols

A combined approach utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry is essential for a comprehensive conformational analysis.

Experimental Protocol: 2D NMR Spectroscopy

Two-dimensional NMR experiments are crucial for assigning proton signals and determining spatial proximities that inform conformational preferences.[1][2]

Objective: To determine the relative orientation of the amino and carboxyl groups and characterize the dominant conformation in solution.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a final concentration of approximately 10 mM.

-

Spectrometer Setup: Data is collected on a high-field NMR spectrometer (e.g., 500 MHz or higher).[1]

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify all proton resonances.

-

COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-proton scalar coupling networks, which aids in assigning protons on the cyclohexene ring.

-

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-Frame Overhauser Effect Spectroscopy): These experiments are critical for identifying through-space correlations between protons.[2]

-

Acquire a 2D NOESY or ROESY spectrum with a mixing time of 200-600 ms.[1]

-

Analysis: Strong cross-peaks between H1 and H2 protons would suggest a diequatorial arrangement, where these protons are close in space. Conversely, the absence of such a cross-peak and the presence of cross-peaks between axial protons would support a diaxial conformation. The vicinal coupling constant (³J) between H1 and H2 is also diagnostic: a small coupling (~2-4 Hz) indicates a gauche (diequatorial) relationship, while a larger coupling (~8-10 Hz) suggests an anti-periplanar (diaxial) relationship.

-

Computational Protocol: Density Functional Theory (DFT) Analysis

Computational modeling provides insights into the relative energies and geometries of the possible conformers.

Objective: To calculate the structures, relative energies, and key geometric parameters of the stable conformers.

Methodology:

-

Initial Structure Generation: Build the this compound molecule in a molecular modeling program (e.g., Avogadro).[3] Generate both the diequatorial-like and diaxial-like starting geometries.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy minima.

-

Geometry Optimization: Optimize the geometries of the identified conformers using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)).[4]

-

Solvent Modeling: Incorporate the effects of a solvent using a continuum model (e.g., Polarizable Continuum Model - PCM) to mimic the experimental conditions.

-

Frequency Calculation: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

Data Analysis: From the output files, extract the relative energies, dihedral angles, and interatomic distances for each stable conformer. NMR coupling constants can also be calculated and compared with experimental values for validation.

Mandatory Visualizations

The following diagrams illustrate the key relationships and workflows discussed in this guide.

Caption: Conformational equilibrium of this compound.

Caption: Integrated workflow for conformational analysis.

Conclusion

The conformational landscape of this compound is dominated by a diequatorial-like half-chair conformation. However, the presence of a minor, higher-energy diaxial-like conformer should be considered, especially in environments that may stabilize it through specific interactions. A robust characterization of these isomers, achieved through the synergy of high-field NMR spectroscopy and DFT calculations, is paramount for the rational design of peptidomimetics and other molecular scaffolds. The protocols and data presented in this guide serve as a comprehensive resource for researchers aiming to leverage the unique structural properties of this constrained amino acid.

References

An In-depth Technical Guide on the Solubility and Stability of cis-2-amino-cyclohex-3-enecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of cis-2-amino-cyclohex-3-enecarboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this document outlines the predicted physicochemical properties, details established experimental protocols for determining solubility and stability, and explores potential biological activities based on structurally related molecules. This guide is intended to serve as a foundational resource for researchers and drug development professionals working with this and similar aminocyclohexene carboxylic acid derivatives.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Source/Basis |

| Molecular Formula | C₇H₁₁NO₂ | PubChem |

| Molecular Weight | 141.17 g/mol | PubChem |

| Appearance | White to off-white solid | General property of amino acids |

| pKa (Carboxylic Acid) | ~3.5 - 4.5 | Estimated from similar amino acids |

| pKa (Amine) | ~9.0 - 10.0 | Estimated from similar amino acids |

| LogP | -1.5 to -2.5 | Estimated based on structure |

| Melting Point | >200 °C (with decomposition) | Typical for amino acids |

Solubility Profile

The solubility of this compound is a critical parameter for its handling, formulation, and biological assessment. As an amino acid, its solubility is expected to be highly dependent on the pH and the polarity of the solvent.

Table 2: Predicted Solubility of this compound in Various Solvents

| Solvent | Predicted Solubility | Rationale |

| Water | Soluble, pH-dependent | Zwitterionic nature; solubility will be lowest at the isoelectric point and higher at acidic and basic pH. |

| Methanol | Soluble | A related Boc-protected derivative is soluble in methanol[1]. Polar protic nature of methanol facilitates solvation. |

| Ethanol | Moderately Soluble | Lower polarity than methanol may reduce solubility. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Aprotic, polar solvent capable of dissolving a wide range of compounds. |

| Dichloromethane (DCM) | Insoluble | Non-polar organic solvent. |

| Hexanes | Insoluble | Non-polar organic solvent. |

Experimental Protocol for Solubility Determination

A standard method for quantitatively determining the solubility of a compound is the equilibrium solubility method.

Methodology:

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials containing different solvents (e.g., water at various pH values, methanol, ethanol, DMSO).

-

Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Solid and Liquid Phases: The resulting slurries are filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is a common and accurate method.

-

Data Analysis: The solubility is expressed in units such as mg/mL or mol/L.

Experimental Workflow for Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile

The chemical stability of this compound is a key factor in its development as a potential therapeutic agent. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Table 3: Predicted Stability of this compound under Stress Conditions

| Stress Condition | Predicted Stability | Potential Degradation Pathways |

| Acidic pH (e.g., pH 1-3) | Potentially stable | Amide hydrolysis is generally slow for amino acids. |

| Basic pH (e.g., pH 9-12) | Potentially less stable | Base-catalyzed degradation, such as racemization or elimination, may occur. |

| Elevated Temperature | Likely to degrade | Thermal decomposition is common for organic molecules. |

| Oxidative Stress (e.g., H₂O₂) | Potentially susceptible | The amine group and the double bond could be sites of oxidation. |

| Photostability (UV/Vis light) | May degrade | The double bond and lone pair on the nitrogen may absorb light, leading to photochemical reactions. |

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are conducted by subjecting the compound to various stress conditions to accelerate its degradation.

Methodology:

-

Sample Preparation: Solutions of this compound are prepared in appropriate solvents (e.g., water, methanol).

-

Application of Stress Conditions:

-

Acid/Base Hydrolysis: Samples are treated with strong acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) and heated.

-

Thermal Stress: Samples are stored at elevated temperatures (e.g., 60-80 °C).

-

Oxidative Stress: Samples are treated with an oxidizing agent (e.g., 3% H₂O₂).

-

Photostability: Samples are exposed to UV and visible light according to ICH guidelines.

-

-

Time-Point Analysis: Aliquots are taken at various time points and analyzed by a stability-indicating HPLC method.

-

Analysis of Degradation Products: The HPLC method should be capable of separating the parent compound from its degradation products. Mass spectrometry (LC-MS) is used to identify the structure of the degradation products.

-

Data Analysis: The rate of degradation is determined, and the degradation pathway is proposed based on the identified products.

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for Forced Degradation Studies.

Potential Biological Activity and Signaling Pathways

While the specific biological targets of this compound have not been fully elucidated, its structural similarity to conformationally restricted analogues of γ-aminobutyric acid (GABA) suggests it may interact with GABA receptors. Additionally, other cyclohexene carboxylic acid derivatives have been reported to exhibit anti-inflammatory and anti-proliferative activities.

Interaction with GABA Receptors

This compound can be considered a conformationally restricted GABA analogue. Such analogues are valuable tools for probing the binding sites of GABA receptors. Depending on the specific conformation, it could potentially act as an agonist or an antagonist at GABAA or GABAC receptors.

Hypothetical Signaling Pathway: Modulation of GABAergic Neurotransmission

The following diagram illustrates a hypothetical signaling pathway where this compound acts as a modulator of GABAA receptors.

Caption: Hypothetical Modulation of GABA-A Receptor Signaling.

Potential Anti-inflammatory and Anti-proliferative Effects

Derivatives of cyclohexene carboxylic acid have been shown to possess anti-inflammatory and anti-proliferative properties, potentially through the inhibition of the NF-κB signaling pathway. This suggests that this compound could also be investigated for similar activities.

Conclusion

This compound is a molecule of interest with potential applications in neuroscience and other therapeutic areas. While experimental data on its solubility and stability are limited, this guide provides a framework for its characterization based on established scientific principles and methodologies. The predicted physicochemical properties and potential biological activities outlined herein should serve as a valuable starting point for further research and development of this compound and its derivatives. Future experimental work is crucial to validate these predictions and fully elucidate the therapeutic potential of this compound.

References

A Historical Review of cis-2-amino-cyclohex-3-enecarboxylic Acid Research: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-amino-cyclohex-3-enecarboxylic acid is a conformationally restricted analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. By incorporating the GABA backbone into a cyclic structure, the rotational freedom of the molecule is limited, leading to a more defined three-dimensional shape. This structural rigidity makes this compound and its derivatives valuable tools in neuropharmacology for probing the specific conformational requirements of GABA receptors and transporters. This technical guide provides a comprehensive historical review of the research on this compound, detailing its synthesis, spectroscopic characterization, and what is known about its biological activity, primarily through the study of its close structural analogues.

I. Synthesis and Characterization

The synthesis of this compound has been approached through various strategies, often as part of broader investigations into conformationally restricted amino acids. A notable modern synthesis provides a clear pathway to obtaining both the racemic and chiral forms of this compound.

Experimental Protocol: Synthesis of Racemic and Chiral cis-2-Aminocyclohex-4-enecarboxylic Acid

A contemporary and well-documented synthesis of cis-2-aminocyclohex-4-enecarboxylic acid begins with the cycloaddition of 1,3-cyclohexadiene and chlorosulfonyl isocyanate. This initial step is followed by a series of transformations to yield the desired product. The chiral separation of the racemic mixture can be achieved to isolate the specific enantiomers.[1]

Synthesis of β-Lactam (±)-4:

-

A solution of 1,3-cyclohexadiene (8.8 mL, 93.5 mmol) and anhydrous Na2CO3 (1.35 g, 12.75 mmol) in CH2Cl2 (20 mL) is cooled to 0°C under a nitrogen atmosphere.

-